Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1105247-42-4
VCID: VC7576598
InChI: InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23)
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C
Molecular Formula: C17H25N5O4S
Molecular Weight: 395.48

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate

CAS No.: 1105247-42-4

Cat. No.: VC7576598

Molecular Formula: C17H25N5O4S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate - 1105247-42-4

Specification

CAS No. 1105247-42-4
Molecular Formula C17H25N5O4S
Molecular Weight 395.48
IUPAC Name ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23)
Standard InChI Key GIDGERWKYULREX-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure (C<sub>20</sub>H<sub>28</sub>N<sub>5</sub>O<sub>4</sub>S) integrates three key domains:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 6-position is substituted with an acetamido group (-NHCOCH<sub>3</sub>), enhancing hydrogen-bonding potential.

  • Thioether Linkage: A sulfur atom bridges the pyridazine’s 3-position to a four-carbon butanoyl chain, providing conformational flexibility and hydrophobic character .

  • Piperazine-Carboxylate: A piperazine ring (six-membered diamine) connected to an ethyl carboxylate group, which modulates solubility and bioavailability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>28</sub>N<sub>5</sub>O<sub>4</sub>S
Molecular Weight440.53 g/mol
IUPAC NameEthyl 4-[4-[[6-(acetylamino)pyridazin-3-yl]sulfanyl]butanoyl]piperazine-1-carboxylate
SMILESCCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C
LogP (Predicted)2.1 ± 0.4

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Pyridazine Functionalization: 6-Aminopyridazin-3(2H)-one is acetylated using acetic anhydride to introduce the acetamido group .

  • Thioether Formation: The 3-position undergoes nucleophilic substitution with 4-mercaptobutanoyl chloride in the presence of a base (e.g., triethylamine), forming the thioether linkage.

  • Piperazine Coupling: The butanoyl intermediate reacts with ethyl piperazine-1-carboxylate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, DMAP, 80°C85
Thioether Synthesis4-Mercaptobutanoyl chloride, Et<sub>3</sub>N, DCM72
Amide CouplingEDC, HOBt, DMF, RT68

Catalytic Innovations

Recent patents highlight photocatalytic methods for analogous piperazine derivatives. For instance, acridine-based photocatalysts under blue light irradiation enable C–N bond formation between pyridazine amines and piperazine precursors, improving regioselectivity . Such approaches could reduce side products in the final coupling step.

Biological Activity and Mechanistic Insights

Anticancer Profiling (In Vitro)

Preliminary studies on analogs show:

  • IC<sub>50</sub> against HeLa cells: 12.4 ± 1.8 µM

  • Selectivity index (vs. HEK293): >5, indicating preferential cytotoxicity toward cancer cells .
    The thioether’s lipophilicity likely enhances membrane permeability, while the piperazine-carboxylate improves aqueous solubility for balanced pharmacokinetics .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsIC<sub>50</sub> (HeLa)
Target Compound440.53Acetamido, thioether, piperazinePending
Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate430.52Ethoxyphenyl, acetyl18.2 µM
Ethyl 4-[2-(4-methylthiazol-5-yl)ethyl]piperazine-1-carboxylate 283.39MethylthiazoleInactive

Key trends:

  • Branching vs. Linearity: The target compound’s butanoyl chain (vs. acetyl in) may prolong half-life by reducing renal clearance.

  • Aromatic vs. Heterocyclic Substituents: The acetamido-pyridazine group enhances target affinity compared to methylthiazole in .

Challenges and Future Directions

Synthetic Hurdles

  • Thioether Stability: Susceptibility to oxidation necessitates inert atmospheres during synthesis.

  • Piperazine Ring Conformation: Chair-to-boat transitions could affect binding kinetics, requiring stereochemical control .

Therapeutic Prospects

  • Combinatorial Therapy: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may synergize immunomodulatory effects.

  • Prodrug Development: Esterase-sensitive prodrugs could enhance oral bioavailability.

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